2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring substituted with a tetrafluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative .
Wissenschaftliche Forschungsanwendungen
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability . Specific pathways and targets are still under investigation, but the compound’s ability to inhibit certain enzymes and receptors is of particular interest .
Vergleich Mit ähnlichen Verbindungen
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of multiple fluorine atoms, which enhance its biological activity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H3F4NO2S |
---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
2-(2,3,4,5-tetrafluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H3F4NO2S/c11-4-1-3(6(12)8(14)7(4)13)9-15-5(2-18-9)10(16)17/h1-2H,(H,16,17) |
InChI-Schlüssel |
NDRVISUAZFBJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.